6-Bromo-4-chloro-2-cyclopropylquinazoline
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Overview
Description
6-Bromo-4-chloro-2-cyclopropylquinazoline is a heterocyclic aromatic compound with the molecular formula C11H8BrClN2 and a molecular weight of 283.55 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-cyclopropylquinazoline typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with ethyl propiolate in the presence of a base to form an intermediate product. This intermediate is then subjected to cyclization and halogenation reactions to yield the final product . Industrial production methods often optimize these steps to increase yield and reduce production costs, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
6-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4-chloro-2-cyclopropylquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-cyclopropylquinazoline can be compared with other quinazoline derivatives, such as:
6-Bromoquinazoline: Similar in structure but lacks the cyclopropyl group.
4-Chloroquinazoline: Similar in structure but lacks the bromine and cyclopropyl groups.
2-Cyclopropylquinazoline: Similar in structure but lacks the bromine and chlorine atoms.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-4-chloro-2-cyclopropylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-7-3-4-9-8(5-7)10(13)15-11(14-9)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQURDPPMAMKLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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